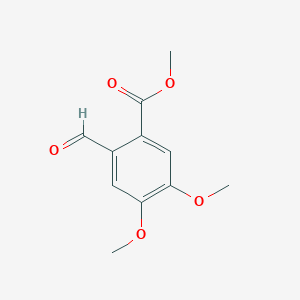![molecular formula C6H10O B6205888 5-methyl-1-oxaspiro[2.3]hexane CAS No. 1699584-19-4](/img/new.no-structure.jpg)
5-methyl-1-oxaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-oxaspiro[23]hexane is a heterocyclic organic compound characterized by a spirocyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-oxaspiro[2.3]hexane can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions typically require the use of lithium diisopropylamide in an aprotic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Ring-opening reactions: Due to the strain in the spirocyclic structure, the compound is prone to ring-opening reactions, which can lead to the formation of hydroxy-substituted cyclobutanes.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization of epoxy derivatives to form this compound.
Nucleophiles: Employed in ring-opening reactions to introduce various functional groups into the molecule.
Major Products Formed
3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Hydroxy-substituted cyclobutanes: Produced via ring-opening reactions with nucleophiles.
Scientific Research Applications
5-methyl-1-oxaspiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-1-oxaspiro[2.3]hexane involves its ability to undergo isomerization and ring-opening reactions. These processes are driven by the strain in the spirocyclic structure, which makes the compound highly reactive under certain conditions . The molecular targets and pathways involved in these reactions are primarily related to the stabilization of the resulting products through the formation of more stable intermediates .
Comparison with Similar Compounds
Similar Compounds
- 1-oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- 3-methylenecyclobutane-1-carbonitrile
- Methyl 3-methylenecyclobutane-1-carboxylate
Uniqueness
5-methyl-1-oxaspiro[2.3]hexane is unique due to its specific spirocyclic structure and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This distinguishes it from other similar compounds that may lack the methyl group or have different substituents .
Properties
CAS No. |
1699584-19-4 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.3]hexane |
InChI |
InChI=1S/C6H10O/c1-5-2-6(3-5)4-7-6/h5H,2-4H2,1H3 |
InChI Key |
DPIPTOTXJZDYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CO2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



